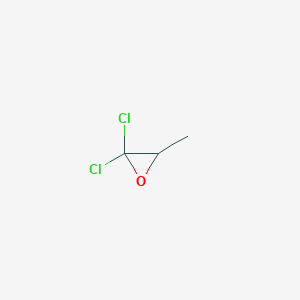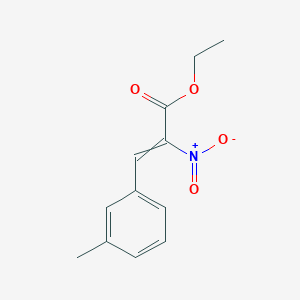
Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitro group and a phenyl ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate typically involves the condensation of 3-methylbenzaldehyde with ethyl nitroacetate. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a fragrant smell, used in perfumes and flavoring agents.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.
Uniqueness
Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate is unique due to the presence of both a nitro group and a phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from simpler esters like ethyl acetate and methyl benzoate.
特性
CAS番号 |
918937-14-1 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)11(13(15)16)8-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChIキー |
LZAUXGZYRLQIGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


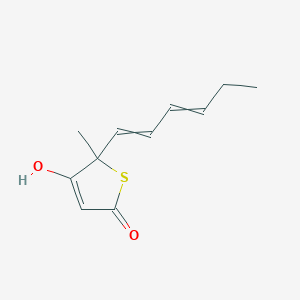
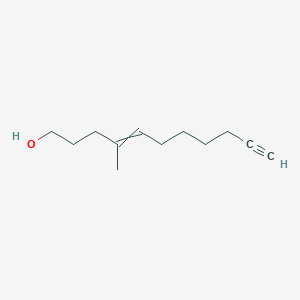
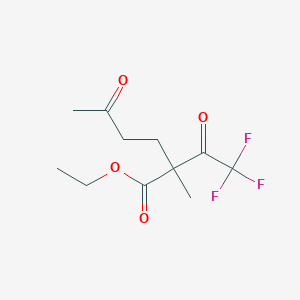
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
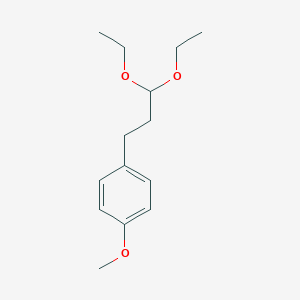

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
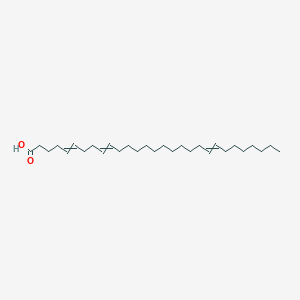
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
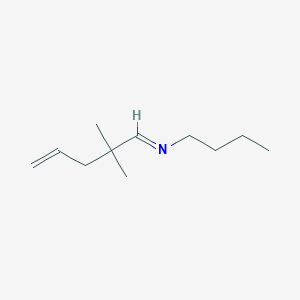
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
